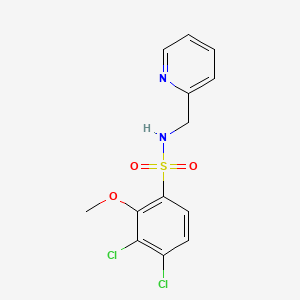![molecular formula C10H12BrCl2NO4S B603086 Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine CAS No. 1246822-37-6](/img/structure/B603086.png)
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine is a complex organic compound that features a benzene ring substituted with bromine, chlorine, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromine and chlorine substituents. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide with 2-hydroxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to introduce sulfonamide groups into other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can disrupt metabolic pathways and lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2,6-dichloroaniline: Similar in structure but lacks the sulfonamide and hydroxyethyl groups.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Contains bromine and chlorine substituents but has different functional groups.
Uniqueness
The uniqueness of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine lies in its combination of bromine, chlorine, sulfonamide, and hydroxyethyl groups
Eigenschaften
CAS-Nummer |
1246822-37-6 |
|---|---|
Molekularformel |
C10H12BrCl2NO4S |
Molekulargewicht |
393.1g/mol |
IUPAC-Name |
4-bromo-2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO4S/c11-7-5-9(13)10(6-8(7)12)19(17,18)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
InChI-Schlüssel |
PMZQPOKVLCCYRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)

amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

amine](/img/structure/B603014.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)
